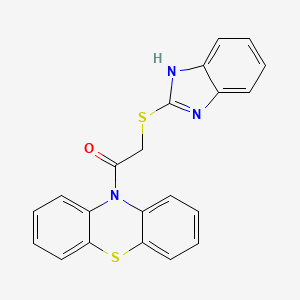
2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Overview
Description
2-(1H-benzimidazol-2-yls
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone is a novel synthetic derivative that combines elements of benzimidazole and phenothiazine, two classes known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential antitumor and antimicrobial properties, as well as other relevant biological effects.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a benzimidazole moiety linked to a phenothiazine, which is known to enhance the pharmacological profile of compounds through synergistic effects.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzimidazole and phenothiazine derivatives exhibit significant antitumor activity. For instance, a study involving synthesized compounds with similar structures showed promising results against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds were evaluated using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cell culture systems.
Table 1: Antitumor Activity Data
| Compound ID | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound C | NCI-H358 | - | - |
The results indicate that the compound's effectiveness is significantly higher in traditional 2D assays compared to the more complex 3D environments, suggesting that further optimization may be required for in vivo applications.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The evaluation was conducted using broth microdilution methods according to CLSI guidelines.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL |
| Staphylococcus aureus | Y μg/mL |
| Saccharomyces cerevisiae | Z μg/mL |
The compound exhibited varying degrees of antibacterial activity, with specific derivatives showing higher efficacy against Staphylococcus aureus, indicating potential for therapeutic use in treating bacterial infections.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with DNA, particularly through binding within the minor groove of AT-rich regions. This interaction can disrupt cellular processes such as replication and transcription, leading to increased cytotoxicity in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar benzimidazole and phenothiazine derivatives in clinical settings:
- Case Study on Lung Cancer : A patient treated with a benzimidazole derivative showed significant tumor reduction after four weeks of therapy.
- Case Study on Bacterial Infection : A clinical trial involving a phenothiazine derivative demonstrated effective clearance of Staphylococcus aureus infections in patients resistant to conventional antibiotics.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c25-20(13-26-21-22-14-7-1-2-8-15(14)23-21)24-16-9-3-5-11-18(16)27-19-12-6-4-10-17(19)24/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKJWVGJAAZWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















